3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 686772-72-5
Cat. No.: VC4562992
Molecular Formula: C22H19F3N2O2S2
Molecular Weight: 464.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 686772-72-5 |
|---|---|
| Molecular Formula | C22H19F3N2O2S2 |
| Molecular Weight | 464.52 |
| IUPAC Name | 3-(4-ethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C22H19F3N2O2S2/c1-2-29-17-8-6-16(7-9-17)27-20(28)19-18(10-11-30-19)26-21(27)31-13-14-4-3-5-15(12-14)22(23,24)25/h3-9,12H,2,10-11,13H2,1H3 |
| Standard InChI Key | HUULUMGIMKZDDZ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)C(F)(F)F |
Introduction
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step organic synthesis techniques. Common methods include the reaction of thiophene derivatives with pyrimidine precursors under acidic or basic conditions. For the specific compound , synthesis might involve the formation of the thienopyrimidine core followed by the introduction of the ethoxyphenyl and trifluoromethylphenylmethylsulfanyl groups through appropriate coupling reactions.
Synthesis Steps:
-
Formation of Thienopyrimidine Core: Reaction of thiophene derivatives with pyrimidine precursors.
-
Introduction of Ethoxyphenyl Group: Coupling reactions using appropriate catalysts.
-
Introduction of Trifluoromethylphenylmethylsulfanyl Group: Further coupling reactions to attach the sulfanyl group.
Biological Activities
While specific biological activities of 3-(4-ethoxyphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one are not well-documented, compounds within the thieno[3,2-d]pyrimidine family have shown significant antimicrobial and anticancer properties. These activities are often attributed to the compound's ability to interact with specific enzymes or receptors in biological systems.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial Activity | Inhibition of bacterial enzymes or DNA replication |
| Anticancer Activity | Inhibition of cancer cell proliferation or induction of apoptosis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume